

Ketotifen fumarate solubility and stability in aqueous solutions

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Compound of Interest

Compound Name: Ketotifen Fumarate

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Ketotifen Fumarate Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of **ketotifen fumarate** in aqueous solutions.

Frequently Asked Questions (FAQs)

FAQ: Solubility

1. What is the solubility of **ketotifen fumarate** in common solvents?

Ketotifen fumarate is described as being soluble to sparingly soluble in water.[1][2][3][4] Its solubility is significantly higher in organic solvents like DMSO and methanol.[2][5] Conversely, it is considered insoluble or slightly soluble in ethanol and practically insoluble in heptane.[3][6] The solubility in water has been reported as 10 mg/ml, while another source estimates it much lower at 15.3 mg/L at 25°C.[2][7] A study on solid dispersions found the solubility of the pure drug in water at 37°C to be 0.0411 mg/ml.[8]

2. How should I prepare an aqueous stock solution of **ketotifen fumarate**?

Due to its sparingly soluble nature in aqueous buffers, it is recommended to first dissolve **ketotifen fumarate** in an organic solvent like DMSO.[5] After initial dissolution, the solution can be diluted with the aqueous buffer of choice.[5] For example, a solubility of approximately 0.3 mg/ml was achieved in a 1:2 solution of DMSO:PBS (pH 7.2).[5]

3. How does pH affect the solubility of **ketotifen fumarate**?

The pH of the aqueous solution plays a role in the solubility of **ketotifen fumarate**. An ophthalmic solution with a ketotifen concentration of 0.25 mg/mL has a pH between 4.4 and 5.8.[2] Another formulation notes a pH range of 5.0-6.0.[3] A 1.2% solution of **ketotifen fumarate** in water has a pH of 3.6.[1][9] It is also soluble in simulated saliva at a pH of 6.8.[10]

Data Presentation: Solubility

Table 1: Quantitative Solubility of **Ketotifen Fumarate** in Various Solvents

Solvent	Reported Solubility	Temperature (°C)
Water	Soluble / Sparingly Soluble[1][2][3]	Not Specified
Water	10 mg/mL[2]	Not Specified
Water	15.3 mg/L (Estimated)[7]	25
Water	0.0411 mg/mL[8]	37
DMSO	~25 mg/mL[5]	Not Specified
DMSO	8 mg/mL (18.8 mM)[6]	25
DMSO:PBS (pH 7.2) (1:2)	~0.3 mg/mL[5]	Not Specified
Methanol	Slightly Soluble[2][3]	Not Specified
Ethanol	~0.5 mg/mL[5]	Not Specified
Ethanol	Insoluble[6]	25
Acetonitrile	Very Slightly Soluble[2]	Not Specified

FAQ: Stability

1. How stable is **ketotifen fumarate** in aqueous solutions?

Ketotifen fumarate's stability in aqueous solutions is highly dependent on pH. It is moderately stable in acidic to neutral conditions (pH 1-7), with degradation reported to be ≤ 14.04% under

thermal stress.[11][12][13] However, its degradation significantly increases in alkaline environments ($\text{pH} \geq 10$), where it can exceed 30%.[11][12][13] Aqueous solutions are not recommended for storage for more than one day.[5]

2. What are the primary degradation pathways for **ketotifen fumarate**?

Forced degradation studies indicate that **ketotifen fumarate** degrades in aqueous solutions primarily through oxidation and demethylation, particularly in the piperidine ring of the molecule.[11][12][13][14]

3. Is **ketotifen fumarate** sensitive to light?

Yes, **ketotifen fumarate** can be sensitive to light (photolabile). Photodegradation follows pseudo-first-order kinetics.[15] Its photostability is pH-dependent; it is moderately labile at pH 3.0 and 7.0 but degrades completely in an alkaline buffer (pH 10.0) upon exposure to light.[14] [15] Therefore, solutions should be protected from light. A study on a finished drug product showed it to be stable when exposed to light according to ICH recommendations.[3]

4. What are the recommended storage conditions for **ketotifen fumarate** solutions?

Aqueous solutions should be used fresh, as storage for more than one day is not recommended.[5] Commercial ophthalmic solutions are typically stored between 4°C and 25°C. [1][9] Solid, crystalline **ketotifen fumarate** is stable for at least four years when stored at -20°C.[5]

Data Presentation: Stability

Table 2: pH-Dependent Degradation of **Ketotifen Fumarate** under Thermal Stress (70°C)

Condition	Degradation (%)	Half-life (t _{0.5}) in hours
0.1 M HCl (pH ~1)	>30%	10.03[11]
Buffer pH 3.0	≤14.04%	50.15[11]
Buffer pH 7.0	≤14.04%	25.08[11]
Buffer pH 10.0	>30%	4.18[11]
0.1 M NaOH (pH ~13)	>30%	3.86[11]

Table 3: Photodegradation of **Ketotifen Fumarate** (Half-life)

Condition	Half-life (t _{0.5}) in hours
Buffer pH 3.0	65.42[15]
Buffer pH 7.0	13.03[15]
Buffer pH 10.0	Complete Degradation[15]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Precipitation in Aqueous Buffer	Low intrinsic aqueous solubility; incorrect pH.	1. Prepare a concentrated stock solution in DMSO first, then dilute with buffer. [5] 2. Ensure the final concentration does not exceed its solubility limit in the chosen buffer system.3. Adjust the pH of the buffer. Ketotifen is formulated in acidic to slightly acidic ophthalmic solutions (pH 4.4-6.0). [2] [3]
Rapid Loss of Potency / Degradation	pH instability (especially alkaline pH); exposure to light; improper storage temperature.	1. Maintain the solution pH between 3 and 7. [11] [12] Avoid alkaline conditions.2. Protect the solution from light at all times by using amber vials or covering containers with foil. [15] 3. Prepare solutions fresh and avoid long-term storage. If short-term storage is necessary, keep at 4°C. [1] [9]
Inconsistent Analytical Results	Degradation during sample preparation or analysis; improper solution preparation.	1. Use a validated analytical method such as RP-HPLC for quantification. [16] [17] 2. Ensure complete dissolution before analysis. Sonication may be used to aid dissolution. [17] 3. Prepare calibration standards and samples in the same diluent and protect them from light.

Experimental Protocols & Methodologies

Protocol 1: Solubility Determination (Shake-Flask Method)

- Preparation: Add an excess amount of **ketotifen fumarate** powder to a known volume of the desired aqueous solution (e.g., purified water, phosphate buffer pH 7.4) in a sealed container (e.g., glass vial).
- Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Processing: After equilibration, allow the suspension to settle. Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.
- Quantification: Dilute the filtered supernatant with a suitable solvent. Quantify the concentration of **ketotifen fumarate** using a validated analytical method, such as UV-Vis spectrophotometry (λ_{max} ~300 nm) or RP-HPLC.[\[10\]](#)[\[16\]](#)[\[17\]](#)
- Calculation: The determined concentration represents the equilibrium solubility of **ketotifen fumarate** in that specific medium and temperature.

Protocol 2: Forced Degradation Study (pH and Light)

- Stock Solution: Prepare a stock solution of **ketotifen fumarate** in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).[\[17\]](#)
- Stress Conditions:
 - Acid/Base Hydrolysis: Dilute the stock solution in various aqueous media (e.g., 0.1 M HCl, phosphate buffers at pH 3, 7, 10, and 0.1 M NaOH) to a final concentration (e.g., 20 µg/mL).[\[11\]](#)[\[18\]](#) Incubate samples at an elevated temperature (e.g., 70°C).[\[11\]](#)
 - Photostability: Expose the solutions (at different pH values) to a controlled light source that meets ICH Q1B guidelines. Keep control samples wrapped in foil to protect them from light.[\[15\]](#)

- Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
- Analysis: Immediately analyze the samples by a stability-indicating RP-HPLC method to determine the remaining percentage of **ketotifen fumarate** and detect the formation of degradation products.[\[11\]](#)[\[16\]](#)
- Kinetics: Plot the natural logarithm of the remaining drug concentration versus time to determine the degradation rate constant (k) and half-life ($t_{0.5}$), assuming pseudo-first-order kinetics.[\[15\]](#)

Protocol 3: Quantification by RP-HPLC

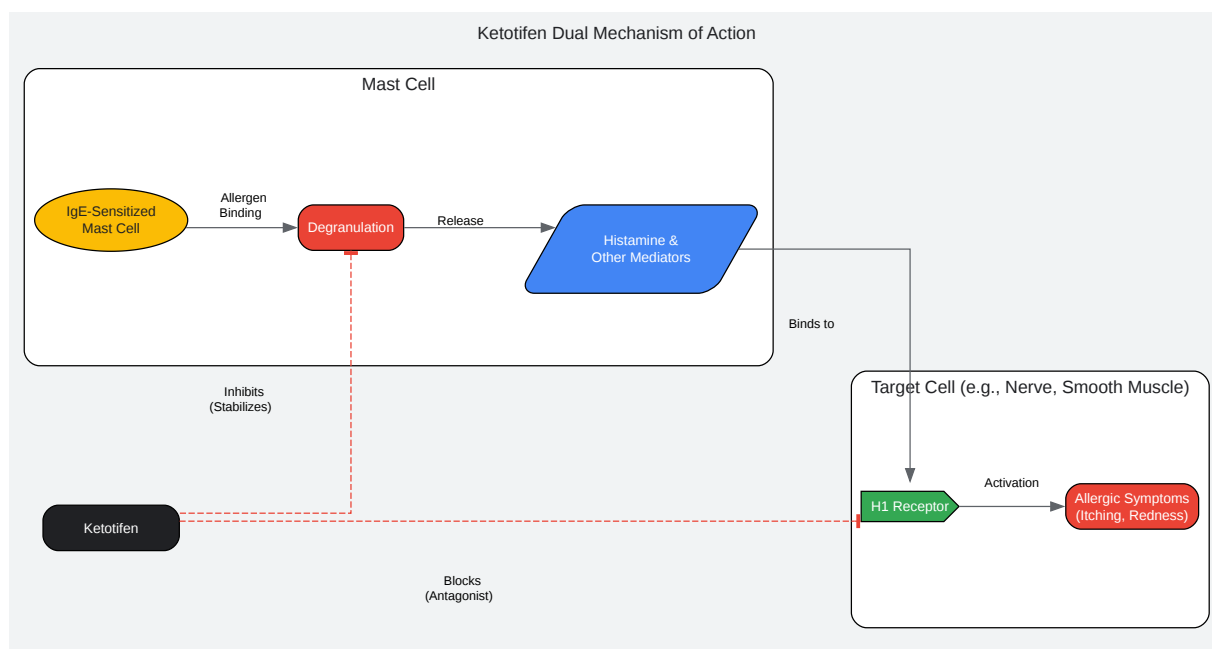
- Objective: To develop a method for the accurate quantification of **ketotifen fumarate**.
- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 column (e.g., Thermo C18, 250mm x 4.6mm).[\[17\]](#)
- Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent and an aqueous buffer. Examples include:
 - Methanol: 0.04M Na₂HPO₄ buffer (50:50 v/v).[\[16\]](#)
 - Methanol: 10 mM ammonium acetate, pH adjusted to 3.5 (30:70 v/v).[\[17\]](#)
- Flow Rate: 1.0 mL/min.[\[16\]](#)[\[17\]](#)
- Detection: UV detection at a wavelength of 298 nm or 297 nm.[\[2\]](#)[\[17\]](#)
- Procedure:
 - Prepare a stock solution of **ketotifen fumarate** in methanol (~1 mg/mL).[\[17\]](#)
 - Create a series of calibration standards by diluting the stock solution with the mobile phase to cover a linear range (e.g., 10-60 µg/mL).[\[16\]](#)

- Prepare the sample solution by dissolving the material in the mobile phase, sonicating if necessary, and filtering through a 0.45 μm filter.[17]
- Inject the standards and samples into the HPLC system.
- Construct a calibration curve by plotting the peak area against concentration for the standards. Determine the concentration of the sample from the calibration curve.

Visualizations

Mechanism of Action

The following diagram illustrates the dual mechanism of action of ketotifen as a mast cell stabilizer and a histamine H1 receptor antagonist.



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Caption: Dual-action pathway of Ketotifen.

Experimental Workflow: Stability Study

This workflow outlines the key steps in performing a forced degradation study of **ketotifen fumarate**.

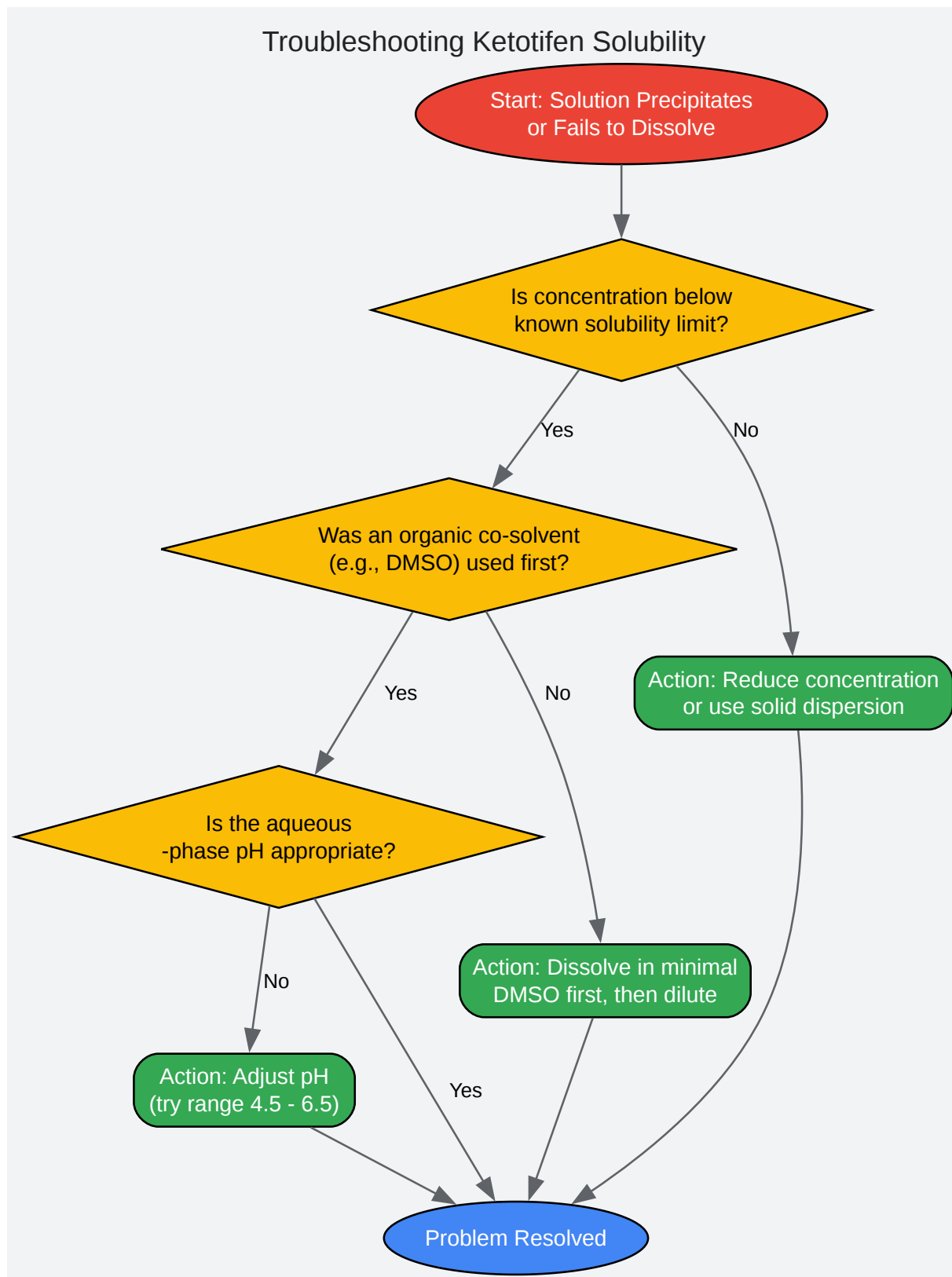


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Caption: Workflow for a forced degradation study.

Troubleshooting Logic: Solubility Issues

This diagram provides a logical path for troubleshooting common solubility problems encountered with **ketotifen fumarate**.



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Caption: Troubleshooting flowchart for solubility.

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